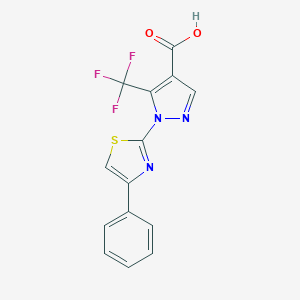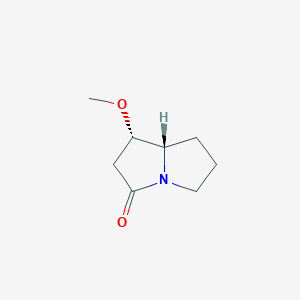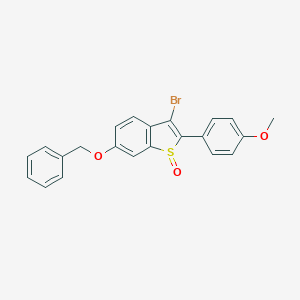
6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one, also known as BB-1, is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. 6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one has been shown to have several biochemical and physiological effects in addition to its anticancer activity. It has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases such as arthritis and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one for lab experiments is its high potency and selectivity against cancer cells, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of 6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one is its relatively low solubility in water, which could affect its bioavailability and limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one. One possibility is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets in cancer cells. Another direction is to explore its potential applications in the treatment of other diseases, such as arthritis and cardiovascular disease. Finally, further research is needed to optimize the synthesis of 6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one and improve its solubility and bioavailability for use in vivo.
Synthesemethoden
The synthesis of 6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one involves several steps, starting from the reaction of 4-methoxybenzaldehyde with 2-bromo-1-phenylethanone to form 2-(4-methoxyphenyl)-1-phenylethanone. This intermediate is then reacted with thiophene-2-carboxylic acid to form 2-(4-methoxyphenyl)-3-thiophenecarboxylic acid. The final step involves the conversion of this acid to the target compound, 6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one, by reaction with benzyl bromide in the presence of a base.
Wissenschaftliche Forschungsanwendungen
6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that 6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one has potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer.
Eigenschaften
CAS-Nummer |
182133-09-1 |
|---|---|
Produktname |
6-(Benzyloxy)-3-bromo-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one |
Molekularformel |
C22H17BrO3S |
Molekulargewicht |
441.3 g/mol |
IUPAC-Name |
3-bromo-2-(4-methoxyphenyl)-6-phenylmethoxy-1-benzothiophene 1-oxide |
InChI |
InChI=1S/C22H17BrO3S/c1-25-17-9-7-16(8-10-17)22-21(23)19-12-11-18(13-20(19)27(22)24)26-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3 |
InChI-Schlüssel |
VZPGAWHBBWVNLJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2=O)C=C(C=C3)OCC4=CC=CC=C4)Br |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2=O)C=C(C=C3)OCC4=CC=CC=C4)Br |
Synonyme |
6-(BENZYLOXY)-3-BROMO-2-(4-METHOXYPHENYL)-1-BENZOTHIOPHENE 1-OXIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)
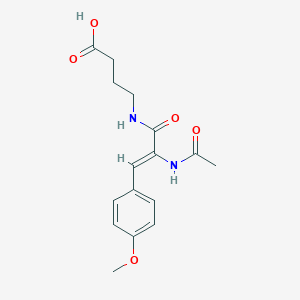
![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)


![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)
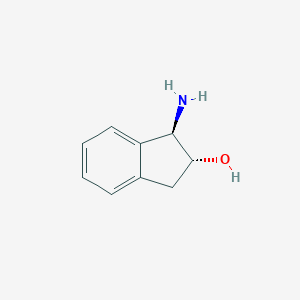



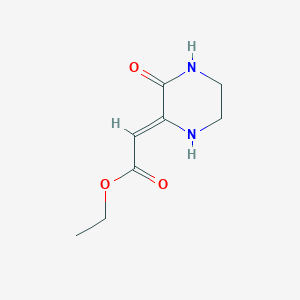
![3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B60347.png)
